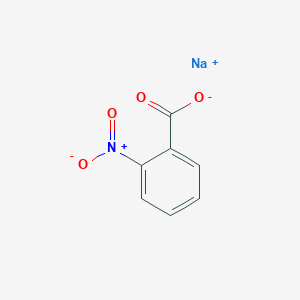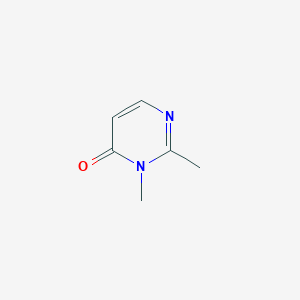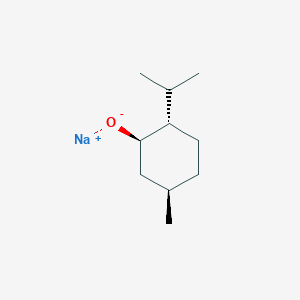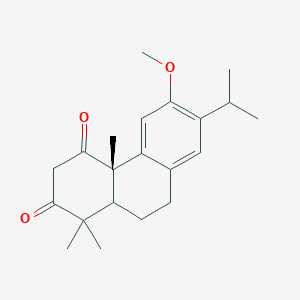
3,5-Dimethyloctane
Overview
Description
3,5-Dimethyloctane: is an organic compound classified as an alkane. It has the molecular formula C10H22 and consists of a chain of eight carbon atoms with two methyl groups attached to the third and fifth carbon atoms. This compound is a colorless liquid at room temperature and is known for its relatively simple structure among branched alkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyloctane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of octane derivatives. For instance, 3,5-dimethylhexane can be subjected to a Friedel-Crafts alkylation reaction using methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the methyl groups at the desired positions on the octane chain.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking and reforming processes of petroleum hydrocarbons. These processes involve breaking down larger hydrocarbon molecules into smaller, branched alkanes, including this compound. The separation and purification of the desired compound are achieved through distillation and other refining techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyloctane primarily undergoes reactions typical of alkanes, including:
Oxidation: When subjected to combustion, this compound reacts with oxygen to produce carbon dioxide and water.
Halogenation: It can undergo substitution reactions with halogens such as chlorine or bromine under ultraviolet light, resulting in the formation of halogenated derivatives.
Cracking: Under high temperatures and pressures, this compound can be cracked into smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine) and ultraviolet light.
Cracking: Requires high temperatures and pressures, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Halogenation: Halogenated alkanes (e.g., 3,5-dichlorooctane).
Scientific Research Applications
3,5-Dimethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the behavior of branched alkanes.
Biology: It serves as a model compound to investigate the metabolism of branched hydrocarbons in biological systems.
Industry: It is utilized in the formulation of specialty fuels and lubricants due to its branched structure, which enhances certain performance characteristics .
Mechanism of Action
As an alkane, 3,5-Dimethyloctane does not have specific molecular targets or pathways. Its effects are primarily physical rather than biochemical. In combustion reactions, it releases energy in the form of heat and light. In halogenation reactions, the mechanism involves the formation of free radicals, leading to the substitution of hydrogen atoms with halogen atoms .
Comparison with Similar Compounds
3,5-Dimethylheptane: Similar structure but with one less carbon atom.
3,5-Dimethylhexane: Similar structure but with two fewer carbon atoms.
3,5-Dimethylpentane: Similar structure but with three fewer carbon atoms.
Uniqueness: 3,5-Dimethyloctane is unique due to its specific branching pattern and chain length, which influence its physical and chemical properties. Compared to its shorter counterparts, it has a higher boiling point and different reactivity in halogenation and cracking reactions .
Properties
IUPAC Name |
3,5-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-5-7-10(4)8-9(3)6-2/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHRGVJOUHJULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871246 | |
| Record name | 3,5-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an acird pungent odor; [Chem Service MSDS] | |
| Record name | 3,5-Dimethyloctane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15869-93-9 | |
| Record name | 3,5-Dimethyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15869-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane, 3,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dimethyloctane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062604 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3,5-dimethyloctane and where has it been detected?
A1: this compound is an alkane, a type of hydrocarbon with the molecular formula C10H22. It has been identified as a volatile metabolite produced by certain microorganisms, such as Pseudomonas aeruginosa during its growth in tryptic soy broth []. Additionally, it has been found in the pyrolysis liquid derived from Pakistani cotton stalks [].
Q2: How is this compound detected in complex mixtures?
A2: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to identify and quantify this compound within complex mixtures. In the context of bacterial VOC analysis, a technique called headspace solid-phase microextraction (HS-SPME) is often coupled with GC-MS to improve the sensitivity and selectivity of the analysis [].
Q3: Can you explain the significance of finding this compound in the context of bacterial identification?
A3: The presence and relative abundance of specific volatile organic compounds, including this compound, can differ between bacterial species. This information can be used to create an "odor fingerprint" for different bacteria. Researchers are exploring the use of electronic noses (E-noses) alongside techniques like GC-MS to rapidly and non-destructively differentiate between bacterial species based on their unique VOC profiles [].
Q4: Are there any potential applications of identifying this compound in food safety?
A4: The identification of this compound as a volatile metabolite of specific bacteria like Pseudomonas aeruginosa, which is known to cause food spoilage, could be valuable for developing rapid detection methods in the food industry []. This could lead to improved food safety measures and reduced food waste.
Q5: Are there any other industrial applications for this compound?
A5: While not directly addressed in the provided research, the identification of this compound in the pyrolysis liquid of cotton stalks suggests its potential presence in biofuels derived from this biomass source []. This finding highlights the importance of analyzing the composition of biofuels to optimize their properties and assess their environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















